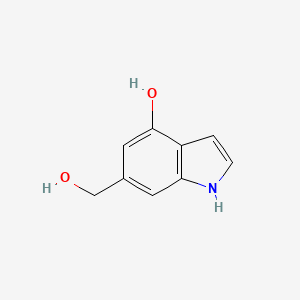

6-(Hydroxymethyl)-1H-indol-4-ol

Descripción general

Descripción

6-(Hydroxymethyl)-1H-indol-4-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound features a hydroxymethyl group (-CH2OH) attached to the sixth position of the indole ring and a hydroxyl group (-OH) at the fourth position. Indole derivatives are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of indole derivatives. This process typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Another approach involves the use of protecting groups to selectively introduce the hydroxymethyl group at the desired position. For example, the indole ring can be protected with a suitable protecting group, followed by selective hydroxymethylation and subsequent deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-(Hydroxymethyl)-1H-indol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) or a carboxyl group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 6-Formyl-1H-indol-4-ol, 6-Carboxy-1H-indol-4-ol

Reduction: 6-Methyl-1H-indol-4-ol

Substitution: Various alkylated or acylated derivatives of this compound

Aplicaciones Científicas De Investigación

6-(Hydroxymethyl)-1H-indol-4-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, are studied for their roles in biological processes such as cell signaling and enzyme inhibition.

Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

Industry: It is used in the development of agrochemicals, dyes, and fragrances due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 6-(Hydroxymethyl)-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

For example, in cancer research, this compound may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. In antiviral research, it may interfere with viral replication by targeting viral enzymes or host cell factors essential for viral life cycles.

Comparación Con Compuestos Similares

6-(Hydroxymethyl)-1H-indol-4-ol can be compared with other indole derivatives to highlight its uniqueness:

Indole-3-acetic acid: A plant hormone involved in growth and development. Unlike this compound, it has a carboxyl group at the third position.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties. It has a hydroxymethyl group at the third position instead of the sixth.

5-Hydroxyindole: A serotonin precursor with a hydroxyl group at the fifth position. It differs from this compound in the position of the hydroxyl group.

The unique positioning of the hydroxymethyl and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Actividad Biológica

6-(Hydroxymethyl)-1H-indol-4-ol, also known as 6-HMI, is a compound that has garnered attention due to its diverse biological activities. This indole derivative is being studied for its potential therapeutic applications, particularly in the fields of oncology and neurobiology. This article provides a comprehensive overview of the biological activity of 6-HMI, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H9NO

- Molecular Weight : 161.17 g/mol

- CAS Number : 61545-38-8

This compound features a hydroxymethyl group at the 6-position of the indole ring, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that 6-HMI exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| HT-29 (Colon) | 15.0 | Modulation of Bcl-2 family proteins |

| A549 (Lung) | 10.0 | Induction of oxidative stress |

Neuroprotective Effects

6-HMI has also been investigated for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in Animal Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of 6-HMI resulted in reduced amyloid-beta plaque formation and improved cognitive function. The compound was administered at a dosage of 5 mg/kg body weight over a period of four weeks.

Antimicrobial Activity

Furthermore, 6-HMI has shown promising antimicrobial activity against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.

- Inhibition of Pathogen Growth : Disruption of bacterial cell wall synthesis and interference with fungal ergosterol biosynthesis.

Propiedades

IUPAC Name |

6-(hydroxymethyl)-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-3-8-7(1-2-10-8)9(12)4-6/h1-4,10-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJSRSYVBBEGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633059 | |

| Record name | 6-(Hydroxymethyl)-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-38-8 | |

| Record name | 6-(Hydroxymethyl)-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.